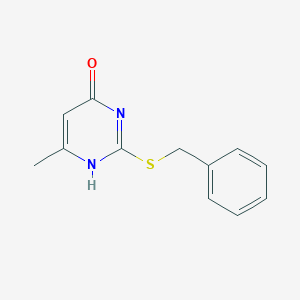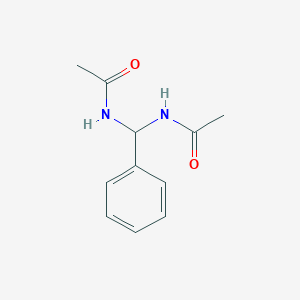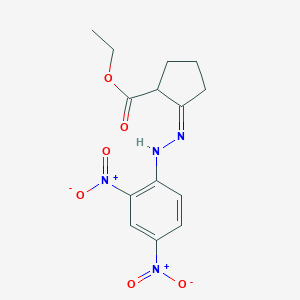
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate, also known as ENPC, is a chemical compound that has been widely studied for its potential applications in various scientific fields. ENPC is a red-orange crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been studied for its potential applications in various scientific fields, including medicine, materials science, and analytical chemistry. In medicine, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with metal ions. In materials science, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been used as a precursor for the synthesis of various metal nanoparticles. In analytical chemistry, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been used as a reagent for the determination of various metal ions.
Wirkmechanismus
The mechanism of action of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is not fully understood. However, it is believed that Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate exerts its biological effects through the formation of stable complexes with metal ions. These complexes can then interact with various biological molecules, leading to changes in their activity.
Biochemische Und Physiologische Effekte
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is its ability to form stable complexes with metal ions, which makes it a useful reagent in analytical chemistry. Additionally, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties, which make it a potential candidate for drug development. However, one limitation of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is its low solubility in water, which may limit its applications in biological systems.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate. One area of research could be the development of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate-based drug delivery systems. Another area of research could be the synthesis of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate derivatives with improved solubility and biological activity. Additionally, the mechanisms of action of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate could be further elucidated to better understand its biological effects.
Synthesemethoden
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with ethyl cyclopentanecarboxylate in the presence of a catalyst such as sodium ethoxide. The reaction yields Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate as a red-orange crystalline powder with a yield of approximately 70%.
Eigenschaften
CAS-Nummer |
10412-90-5 |
|---|---|
Produktname |
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate |
Molekularformel |
C14H16N4O6 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
ethyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H16N4O6/c1-2-24-14(19)10-4-3-5-11(10)15-16-12-7-6-9(17(20)21)8-13(12)18(22)23/h6-8,10,16H,2-5H2,1H3/b15-11- |
InChI-Schlüssel |
RKNJNYYCAGXQGL-PTNGSMBKSA-N |
Isomerische SMILES |
CCOC(=O)C\1CCC/C1=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCOC(=O)C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
10412-90-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



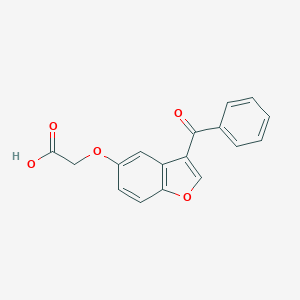
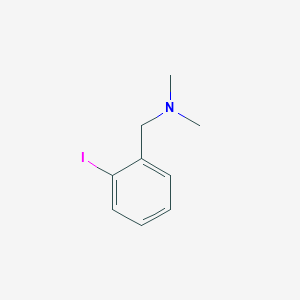
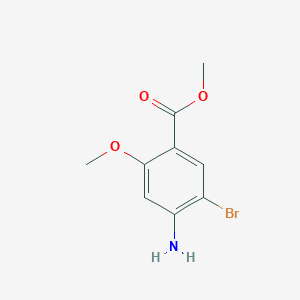
![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)
![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)
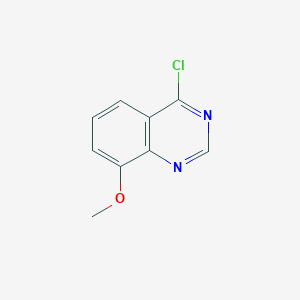
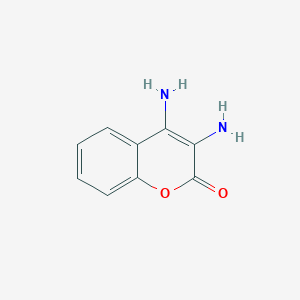
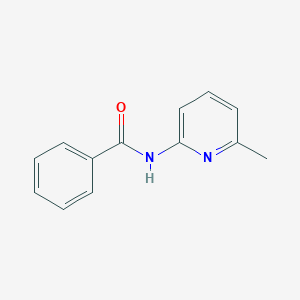
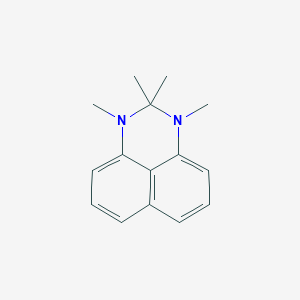

![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)

